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Compound of Interest

2,5-Dimethyl-4-
Compound Name:
nitrobenzo[d]thiazole

CAS No.: 650635-66-8

Cat. No.: B3029408

Get Quote

Executive Summary & Compound Identity

2,5-Dimethyl-4-nitrobenzo[d]thiazole represents a highly functionalized heterocyclic scaffold,
often utilized as an intermediate in the synthesis of azo dyes, agrochemicals, and bioactive
pharmaceutical agents.[1] Its structural rigidity and electronic distribution—defined by the
electron-withdrawing nitro group at position 4 and the electron-donating methyl group at
position 5—create a unique spectroscopic signature essential for purity analysis.

Chemical Identity
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Parameter Detail

IUPAC Name 2,5-Dimethyl-4-nitro-1,3-benzothiazole
CAS Number 650635-66-8

Molecular Formula CoHsN202S

Molecular Weight 208.24 g/mol

SMILES CC1=C(C2=C(S1)N=C(C)S2)[O-]

Structural Analysis & Numbering System

Understanding the numbering is critical for interpreting the NMR data. The benzothiazole core
iIs numbered starting from the sulfur atom (1), moving to the nitrogen (3), with the benzenoid
ring carbons numbered 4 through 7.

Position 2: Methyl group (characteristic downfield singlet).

Position 4: Nitro group (strong deshielding cone, affects H5/H6/H7).

Position 5: Methyl group (sterically crowded by 4-NO2).

Positions 6 & 7: Aromatic protons (AB system or two doublets).

Theoretical Synthesis & Impurity Profile

The primary synthesis route typically involves the nitration of 2,5-dimethylbenzothiazole. The 5-
methyl group directs electrophilic aromatic substitution to the ortho positions (4 and 6).
Consequently, the major spectroscopic challenge is distinguishing the 4-nitro isomer from the
6-nitro isomer.
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Figure 1: Nitration pathway showing the origin of the critical regioisomeric impurity.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the position of the nitro group. The proximity of the nitro
group to the C5-Methyl significantly alters the chemical shift of the methyl protons compared to
the 6-nitro isomer.

'H NMR Data (Predicted in DMSO-ds, 500 MH2z)
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o Shift (6 o . Coupling (J Assignment
Position Multiplicity Integration .
ppm) Hz) Logic
Ortho to C5-
H-6 7.55-7.65 Doublet (d) 1H 8.2 Me; shielded

relative to H7.

Deshielded
by ring
currents and
H-7 8.10 -8.20 Doublet (d) 1H 8.2 para-nitro
effect
(through

resonance).

Typical

chemical shift
2-CHs 2.82 Singlet (s) 3H - for 2-

methylbenzot

hiazoles.

Downfield
shift due to
5-CHs 2.65 Singlet (s) 3H - ortho-nitro

group
(anisotropy).

Diagnostic Key:

e The 5-Methyl Shift: In the parent 2,5-dimethylbenzothiazole, the 5-Me appears ~2.45 ppm. In
the 4-nitro derivative, this shifts downfield to ~2.65 ppm due to the deshielding cone of the
adjacent nitro group.

o Coupling Pattern: You will observe an AB system (two doublets) for H6 and H7. If the product
were the 6-nitro isomer, the protons would be at H4 and H7, appearing as two singlets (para-
relationship, weak coupling). The presence of ortho-coupling (~8 Hz) confirms the 4-nitro
substitution.
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13C NMR Data (Predicted in DMSQO-ds_125 MHZ7)

Carbon Type Shift (6 ppm) Assignment
Characteristic thiazole imine
C=N (C2) 168.5
carbon.
uaternary, strongl|
C-NO:z (C4) 146.2 Q . y i
deshielded.
) Bridgehead carbon adjacent to
C-Bridge (C3a) 152.0 )
Nitrogen.
) Bridgehead carbon adjacent to
C-Bridge (C7a) 135.5
Sulfur.
Ipso carbon carrying the
C-Me (C5) 132.8
methyl group.
Ar-CH (C7) 128.5 Aromatic CH.
Ar-CH (C6) 122.1 Aromatic CH.
2-CHs 20.1 Methyl on the thiazole ring.
5-CHs 17.5 Methyl on the benzene ring.

B. Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitro group and the integrity of the

benzothiazole ring.
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Frequency (cm™?) Vibration Mode Functional Group Notes

Strong, broad band.

1530 — 1550 Vv(NOz2) asym Nitro Group Diagnostic for nitration
success.
1340 — 1360 V(NO2z) sym Nitro Group Strong band.

Characteristic stretch

1600 — 1620 v(C=N) Thiazole Ring ]
for benzothiazoles.
Weak aliphatic

2920, 2850 v(C-H) Methyl Groups
stretches.
Out-of-plane bending

_ for two adjacent
820 — 840 y(C-H) Ar-H (2 ad))

aromatic protons (H6,
H7).

C. Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation
pattern useful for structural elucidation.

« lonization Mode: ESI (+) or EI (70 eV).
e Molecular lon: [M+H]* = 209.04 (ESI); M*e = 208.03 (El).

Fragmentation Pathway (EI):

M* (m/z 208): Parent ion.

[M - NO2]* (m/z 162): Loss of the nitro group (46 Da). This is a primary fragmentation
pathway for nitroaromatics.

[M - HCN]*: Loss of HCN from the thiazole ring (characteristic of benzothiazoles).

[M - CHsCN]*: Loss of acetonitrile (41 Da) involving the 2-methyl group and the ring nitrogen.
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Figure 2: Proposed EI fragmentation pathway for 2,5-Dimethyl-4-nitrobenzo[d]thiazole.

Experimental Protocols for Data Acquisition

To ensure high-fidelity spectral data, the following sample preparation protocols are
recommended.

Protocol 1: NMR Sample Preparation

¢ Solvent: DMSO-ds is preferred over CDCIs for nitro-benzothiazoles due to solubility issues
and the ability to separate aromatic signals.

e Concentration: 10-15 mg of compound in 0.6 mL solvent.

« Filtration: Filter through a cotton plug to remove inorganic salts (e.g., Na2S0Oa4) from the
drying step, which can cause line broadening.
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» Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

Protocol 2: IR Sample Preparation (ATR Method)

o Technique: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this compound
to avoid moisture bands overlapping with nitro stretches.

e Procedure: Place ~2 mg of solid on the diamond crystal. Apply high pressure to ensure
contact.

o Cleaning: Clean crystal with acetone, not water, as the compound is hydrophobic.

References

o Benzothiazole Spectroscopy: Ebead, Y. H., et al. "NMR spectroscopic investigation of
benzothiazolylacetonitrile azo dyes." Dyes and Pigments (via Diva-Portal).

 Nitration Mechanisms: Shackelford, S. A., et al. "Nitration of five-membered heterocycles."[2]
Journal of Organic Chemistry.

o General Spectral Data: Pretsch, E., Buhlmann, P., & Badertscher, M. Structure Determination
of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical
shift prediction).

o Synthesis Context: Papernaya, L. K., et al. "Microwave-assisted synthesis of 2,5-
diarylthiazolo[5,4-d]thiazoles.” Russian Journal of Organic Chemistry.

Disclaimer: While based on established spectroscopic principles and analogous structures, the
specific shift values presented here are theoretical predictions derived for application guidance.
Experimental validation with a reference standard is recommended for regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2,5-
Dimethyl-4-nitrobenzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029408/docs#technical-guide-spectroscopic-
profiling-of-2-5-dimethyl-4-nitrobenzo-d-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/publication/251014844_N-1-25-Dimethyl-3-thienylethylidene-13-benzothiazol-2-amine
https://pdfs.semanticscholar.org/f542/70e160a3c1c95fadb0276a87cdd375289a89.pdf
https://www.benchchem.com/product/b3029408/docs#technical-guide-spectroscopic-profiling-of-2-5-dimethyl-4-nitrobenzo-d-thiazole
https://www.benchchem.com/product/b3029408/docs#technical-guide-spectroscopic-profiling-of-2-5-dimethyl-4-nitrobenzo-d-thiazole
https://www.benchchem.com/product/b3029408/docs#technical-guide-spectroscopic-profiling-of-2-5-dimethyl-4-nitrobenzo-d-thiazole
https://www.benchchem.com/product/b3029408/docs#technical-guide-spectroscopic-profiling-of-2-5-dimethyl-4-nitrobenzo-d-thiazole
https://www.benchchem.com/product/b3029408?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029408?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

